1,2-Dihydroacenaphthylene-5,6-dicarbonitrile 1,2-Dihydroacenaphthylene-5,6-dicarbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC13448994
InChI: InChI=1S/C14H8N2/c15-7-11-5-3-9-1-2-10-4-6-12(8-16)14(11)13(9)10/h3-6H,1-2H2
SMILES: C1CC2=CC=C(C3=C(C=CC1=C23)C#N)C#N
Molecular Formula: C14H8N2
Molecular Weight: 204.23 g/mol

1,2-Dihydroacenaphthylene-5,6-dicarbonitrile

CAS No.:

Cat. No.: VC13448994

Molecular Formula: C14H8N2

Molecular Weight: 204.23 g/mol

* For research use only. Not for human or veterinary use.

1,2-Dihydroacenaphthylene-5,6-dicarbonitrile -

Specification

Molecular Formula C14H8N2
Molecular Weight 204.23 g/mol
IUPAC Name 1,2-dihydroacenaphthylene-5,6-dicarbonitrile
Standard InChI InChI=1S/C14H8N2/c15-7-11-5-3-9-1-2-10-4-6-12(8-16)14(11)13(9)10/h3-6H,1-2H2
Standard InChI Key NUULUIKXLMNARB-UHFFFAOYSA-N
SMILES C1CC2=CC=C(C3=C(C=CC1=C23)C#N)C#N
Canonical SMILES C1CC2=CC=C(C3=C(C=CC1=C23)C#N)C#N

Introduction

Structural and Molecular Properties

The compound’s IUPAC name, 1,2-dihydroacenaphthylene-5,6-dicarbonitrile, reflects its bicyclic acenaphthylene backbone, where the 1,2-positions are saturated, and the 5,6-positions are substituted with cyano groups. Key structural features include:

  • Fused bicyclic system: A naphthalene derivative with an ethylene bridge between C1 and C8, creating a planar, conjugated π-system .

  • Substituent effects: The electron-withdrawing cyano groups at C5 and C6 enhance the compound’s electrophilicity, making it reactive toward nucleophilic additions and cycloadditions.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC14H8N2\text{C}_{14}\text{H}_{8}\text{N}_{2}
Molecular Weight204.23 g/mol
IUPAC Name1,2-Dihydroacenaphthylene-5,6-dicarbonitrile
SMILESC1CC2=CC=C(C3=C(C=CC1=C23)C#N)C#N
InChIKeyNUULUIKXLMNARB-UHFFFAOYSA-N

Synthesis and Reaction Pathways

The synthesis of 1,2-dihydroacenaphthylene-5,6-dicarbonitrile typically involves multi-step reactions starting from acenaphthene or its derivatives. A notable method, detailed in a patent , employs acenaphthene and alkali metal cyanates in concentrated hydrofluoric acid (HF) under controlled temperatures (10–120°C). Key steps include:

  • Initial reaction: Acenaphthene reacts with sodium or potassium cyanate in >90% HF at 10–40°C to form intermediate amides.

  • Cyclization: Heating the intermediate to 60–120°C in pressurized autoclaves yields the dicarbonitrile product .
    This method achieves yields >70% and allows HF recovery, offering a technical advantage over traditional Friedel-Crafts approaches .

Table 2: Synthesis Conditions

ParameterDetails
Starting MaterialAcenaphthene
ReagentsNaCNO/KCNO, HF (≥90%)
Temperature Range10–120°C
Reaction Time1–24 hours
Yield71% (optimized conditions)

Applications in Materials Science

The compound’s electron-deficient nature and planar structure make it valuable in several domains:

  • Organic electronics: As a precursor for n-type semiconductors due to its ability to stabilize charge-transfer complexes .

  • Coordination chemistry: Forms complexes with transition metals, enabling applications in catalysis and photoluminescent materials .

  • Polymer synthesis: Serves as a monomer for conductive polymers and high-performance resins .

Recent studies highlight its role in synthesizing acenaphthenequinone derivatives, which are intermediates in dye production . For example, oxidation of the dihydroacenaphthylene core yields quinones used in optical brighteners and pigments .

Future Research Directions

  • Functional material development: Exploring its use in organic photovoltaics (OPVs) and field-effect transistors (FETs) .

  • Catalytic applications: Investigating metal-organic frameworks (MOFs) incorporating the compound for gas storage or separation .

  • Toxicological profiling: Conducting in vitro and in vivo studies to assess chronic exposure risks .

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